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Compound of Interest

Compound Name: AZD-8529

Cat. No.: B1666240 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of AZD-8529, a positive allosteric modulator (PAM)

of the metabotropic glutamate receptor 2 (mGluR2), with other mGluR2-targeting compounds

investigated for neurological and psychiatric disorders. The information is intended to offer an

objective overview of the reproducibility of findings related to AZD-8529 by presenting

preclinical and clinical data alongside that of comparable agents.

Preclinical Efficacy in a Rodent Model of
Schizophrenia
A key preclinical model used to evaluate the antipsychotic potential of compounds like AZD-
8529 is the phencyclidine (PCP)-induced hyperlocomotion model in rodents. PCP, an NMDA

receptor antagonist, induces a hyperactive state in animals that is considered to model some of

the psychotic symptoms of schizophrenia. The ability of a test compound to reverse this

hyperactivity is a common measure of potential antipsychotic efficacy.

Experimental Protocol: Phencyclidine (PCP)-Induced
Hyperlocomotion in Mice
This protocol outlines a general procedure for assessing the efficacy of mGluR2 modulators in

the PCP-induced hyperlocomotion model, based on methodologies reported in the literature.
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Objective: To determine if a test compound can attenuate the increase in locomotor activity

induced by PCP in mice.

Materials:

Male mice (e.g., C57BL/6 strain)

Phencyclidine (PCP) hydrochloride

Test compounds (e.g., AZD-8529, JNJ-40411813) and vehicle control

Locomotor activity chambers equipped with infrared beams to automatically track movement.

Procedure:

Habituation: Mice are individually placed in the locomotor activity chambers for a period of

60-120 minutes to allow them to acclimate to the new environment. This minimizes the

influence of novelty-induced hyperactivity on the experimental results.

Pre-treatment: Following habituation, mice are administered the test compound or vehicle via

subcutaneous (s.c.) or intraperitoneal (i.p.) injection. The pre-treatment time can vary

depending on the pharmacokinetic profile of the compound but is typically 30-60 minutes.

PCP Administration: After the pre-treatment period, mice are administered PCP (typically 3-

10 mg/kg, s.c. or i.p.) to induce hyperlocomotion.

Locomotor Activity Recording: Immediately after PCP administration, locomotor activity is

recorded for a period of 60-120 minutes. Key parameters measured include total distance

traveled, horizontal activity, and vertical activity (rearing).

Data Analysis: The locomotor activity data for the test compound group is compared to the

vehicle-treated control group using appropriate statistical methods (e.g., ANOVA followed by

post-hoc tests) to determine if the compound significantly reduced PCP-induced

hyperlocomotion.

Comparative Preclinical Data

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1666240?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666240?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound
Mechanism of
Action

Animal Model
Dosing
Regimen

Outcome on
PCP-Induced
Hyperlocomoti
on

AZD-8529 mGluR2 PAM
Murine model of

schizophrenia

57.8 to 115.7

mg/kg, s.c.

Reversed hyper-

locomotion

induced by

phencyclidine.[1]

JNJ-40411813

(ADX71149)
mGluR2 PAM Mice

Not specified in

readily available

results

Inhibited

phencyclidine-

induced

hyperlocomotion.

[2]

Biphenylindanon

e A (BINA)
mGluR2 PAM Rats and Mice

32 mg/kg i.p.

(rats)

Attenuated PCP-

induced

locomotor

activity.[3]

Clinical Trials in Schizophrenia
The ultimate test of a compound's efficacy and the reproducibility of its preclinical findings lies

in human clinical trials. AZD-8529 and other mGluR2-targeting agents have been evaluated in

patients with schizophrenia.

Experimental Workflow: Phase II Clinical Trial in
Schizophrenia
The following diagram illustrates a typical workflow for a Phase II, randomized, double-blind,

placebo-controlled clinical trial for a novel antipsychotic agent in schizophrenia.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://openinnovation.astrazeneca.com/preclinical-research/preclinical-molecules/azd8529.html
https://www.researchgate.net/publication/271589858_Preclinical_evaluation_of_the_antipsychotic_potential_of_the_mGlu2-positive_allosteric_modulator_JNJ-40411813
https://biokb.lcsb.uni.lu/publications/a25dc06c-bc3e-11e5-8d2d-001a4ae51247
https://www.benchchem.com/product/b1666240?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666240?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Screening & Baseline

Treatment Phase (e.g., 28 days)

Efficacy & Safety Monitoring

Patient Screening
(Inclusion/Exclusion Criteria)

Baseline Assessments
(e.g., PANSS, CGI-S)

Randomization

Investigational Drug
(e.g., AZD-8529) Placebo Active Comparator

(e.g., Risperidone)

Weekly Assessments
(e.g., PANSS, Adverse Events)

End-of-Treatment Assessments

data_analysis

Data Analysis

Click to download full resolution via product page

A typical workflow for a Phase II clinical trial in schizophrenia.
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Comparative Clinical Trial Data in Schizophrenia
Study Compound

Mechanism
of Action

Phase
Primary
Endpoint

Key
Findings

Litman et al.,

2016
AZD-8529 mGluR2 PAM II

Change from

baseline in

PANSS total

score

No significant

difference

between

AZD-8529

and placebo.

Risperidone

(active

comparator)

showed

significant

efficacy.[4]

Salih et al.,

2015

(preclinical

data)

JNJ-

40411813

(ADX71149)

mGluR2 PAM I/II
Safety and

tolerability

Generally

well-

tolerated.

Showed

some

potential in

reducing

negative

symptoms

induced by

ketamine in

healthy

volunteers.[5]

[6][7]

Downing et

al., 2014

Pomaglumeta

d

(LY2140023)

mGluR2/3

Agonist
II

Change from

baseline in

PANSS total

score

Did not show

significant

improvement

compared to

placebo.[8]
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Detailed Comparison of Phase II/III Schizophrenia
Clinical Trial Protocols

Parameter
AZD-8529 (Litman
et al., 2016)

JNJ-40411813
(ADX71149)
(Various Reports)

Pomaglumetad
(Downing et al.,
2014)

Patient Population
Symptomatic patients

with schizophrenia

Patients with

schizophrenia

Adult patients with an

acute exacerbation of

schizophrenia.[8]

Inclusion Criteria

Diagnosis of

schizophrenia (DSM-

IV)

Diagnosis of

schizophrenia

Ages 18-65 with

symptom

exacerbation within 2

weeks prior to entry.

[8]

Exclusion Criteria

Acute psychiatric

instability, substance

abuse/dependence

Not specified in detail

in readily available

results

Standard exclusions

for clinical trials in this

population.

Study Design

Randomized, double-

blind, placebo- and

active-controlled

Randomized, double-

blind, placebo-

controlled

Randomized, double-

blind, placebo- and

active-controlled.[8]

Treatment Arms

AZD-8529 (40 mg),

Risperidone (4 mg),

Placebo

JNJ-40411813

(various doses),

Placebo

Pomaglumetad (40

mg BID, 80 mg BID),

Risperidone (2 mg

BID), Placebo.[8]

Treatment Duration 28 days Varied by study 6 weeks.[8]

Primary Outcome

Measure

Change from baseline

in PANSS total score

Varied by study (often

safety and PANSS)

Change from baseline

in PANSS total score.

[8]

Secondary Outcome

Measures

PANSS subscales,

Clinical Global

Impression (CGI)

scores

Cognitive function,

negative symptoms

Not detailed in readily

available results
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Mechanism of Action: mGluR2 Signaling Pathway
AZD-8529 and other mGluR2 PAMs do not directly activate the mGluR2 receptor. Instead, they

bind to an allosteric site on the receptor, enhancing its sensitivity to the endogenous ligand,

glutamate. mGluR2 is a G-protein coupled receptor (GPCR) that, upon activation, inhibits

adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This

modulatory effect is thought to reduce excessive glutamate release in brain regions implicated

in the pathophysiology of schizophrenia.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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